Cas no 89-56-5 (5-Methylsalicylic acid)

5-Methylsalicylic acid structure
5-Methylsalicylic acid structure
商品名:5-Methylsalicylic acid
CAS番号:89-56-5
MF:C8H8O3
メガワット:152.147322654724
MDL:MFCD00002461
CID:34510
PubChem ID:6973

5-Methylsalicylic acid 化学的及び物理的性質

名前と識別子

    • 5-Methylsalicylic acid
    • 2,5-cresoticacid
    • 2-hydroxy-5-methyl-benzoicaci
    • 5-Methyl-2-hydroxybenzoic acid
    • 6-Hydroxy-3-methylbenzoic acid
    • alpha-cresotinicacid
    • Benzoic acid, 2-hydroxy-5-methyl-
    • 2-HYDROXY-5-METHYLBENZOIC ACID
    • 5-Methyl Salicylic A
    • p-Cresotic Acid
    • 6-Hydroxy-m-toluic Acid
    • 2,5-Cresotic acid
    • p-Cresotinic acid
    • p-Homosalicylic acid
    • alpha-Cresotinic acid
    • .alpha.-Cresotinic acid
    • 6GAI2MTV5V
    • DLGBEGBHXSAQOC-UHFFFAOYSA-N
    • p-Kresotinsaure
    • 54G
    • 5-metylsalicylic aci
    • HY-78573
    • SCHEMBL127149
    • W-100370
    • 5-Methylsalicylic acid, 98%
    • 4-Bromo-2H-pyrazole-3-carboxylicacid
    • MFCD00002461
    • LS-55454
    • Q27264861
    • CHEMBL1161012
    • 5-methyl-2-hydroxobenzoic acid
    • FT-0620671
    • 4-10-00-00610 (Beilstein Handbook Reference)
    • 6-hydroxy-m-toluylsyre
    • CS-0008584
    • EN300-22339
    • NSC-38518
    • Z147642456
    • NSC38518
    • 89-56-5
    • EINECS 201-918-6
    • P-CRESOTIC ACID [MI]
    • STL374096
    • PS-4592
    • BDBM50252630
    • F8889-1114
    • UNII-6GAI2MTV5V
    • BBL027383
    • 5-methyl salicylic acid
    • 5-metylsalicylic acid
    • NSC 38518
    • AI3-25422
    • DTXSID20237472
    • BRN 1909076
    • InChI=1/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11
    • AMY37076
    • AKOS000121590
    • SY013534
    • 2,5-Cresotic acid (8CI)
    • 2-Hydroxy-5-methylbenzoic acid (ACI)
    • α-Cresotinic acid
    • 5-Methylsalicylic acid,98%
    • NS00039335
    • 5-Methylsalicylicacid
    • DB-000253
    • MDL: MFCD00002461
    • インチ: 1S/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)
    • InChIKey: DLGBEGBHXSAQOC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=CC=C(C)C=1)O
    • BRN: 1909076

計算された属性

  • せいみつぶんしりょう: 152.04700
  • どういたいしつりょう: 152.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 4
  • トポロジー分子極性表面積: 57.5

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.2143 (rough estimate)
  • ゆうかいてん: 151.0 to 153.0 deg-C
  • ふってん: 234.6°C (rough estimate)
  • フラッシュポイント: 149
  • 屈折率: 1.4945 (estimate)
  • PSA: 57.53000
  • LogP: 1.39880
  • マーカー: 2582
  • ようかいせい: 使用できません

5-Methylsalicylic acid セキュリティ情報

5-Methylsalicylic acid 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

5-Methylsalicylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22339-0.5g
2-hydroxy-5-methylbenzoic acid
89-56-5 95%
0.5g
$21.0 2024-06-20
Enamine
EN300-22339-0.25g
2-hydroxy-5-methylbenzoic acid
89-56-5 95%
0.25g
$19.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069145-10g
2-Hydroxy-5-methylbenzoic acid
89-56-5 98%
10g
¥88 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069145-25g
5-Methylsalicylic acid
89-56-5 98%
25g
¥153.00 2024-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158282-250mg
5-Methylsalicylic acid
89-56-5 >98.0%(T)
250mg
¥30.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158282-100g
5-Methylsalicylic acid
89-56-5 >98.0%(T)
100g
¥448.90 2023-09-02
Apollo Scientific
OR28783-100g
2-Hydroxy-5-methylbenzoic acid
89-56-5
100g
£59.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-XM244-5g
5-Methylsalicylic acid
89-56-5 98%
5g
88.0CNY 2021-08-12
TRC
M326220-10g
5-Methyl Salicylic Acid
89-56-5
10g
$ 125.00 2022-06-04
Ambeed
A105323-100g
5-Methylsalicylic acid
89-56-5 98%
100g
$80.0 2025-02-25

5-Methylsalicylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ;  5 h, 8 MPa, 473 K; cooled
リファレンス
K2CO3-catalyzed direct synthesis of salicylic acid from phenol and supercritical CO2
Iijima, Takayuki; Yamaguchi, Tatsuaki, Applied Catalysis, 2008, 345(1), 12-17

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Iron(2+), bis(acetonitrile)[rel-[N1(R),N2(R)]-N1,N2-dimethyl-N1,N2-bis[(2-pyridi… Solvents: Acetonitrile ,  Water ;  rt
リファレンス
Iron-Promoted ortho- and/or ipso-Hydroxylation of Benzoic Acids with H2O2
Makhlynets, Olga V.; Das, Parthapratim; Taktak, Sonia; Flook, Margaret; Mas-Balleste, Ruben; et al, Chemistry - A European Journal, 2009, 15(47), 13171-13180

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Pyridine ,  Copper Solvents: Water
リファレンス
Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent
Comdom, Rolando F. Pellon; Palacios, Maite L. Docampo, Synthetic Communications, 2002, 32(13), 2055-2059

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Synthesis of 5-methyl-2-hydroxybenzoic acid using the Kolbe-Schmitt reaction
Shakirov, L. G.; Zobov, P. M.; Bikkulov, A. Z., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1983, 56(11), 2644-7

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Quinone ,  Potassium acetate ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  15 h, 115 °C; 115 °C → rt
リファレンス
Pd(II)-catalyzed hydroxylation of arenes with 1 atm of O2 or air
Zhang, Yang-Hui; Yu, Jin-Quan, Journal of the American Chemical Society, 2009, 131(41), 14654-14655

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: 4-Chlorophenol ;  9 min
リファレンス
Carboxylation of phenol and its derivatives with sodiumethylcarbonate under microwave irradiation
Yessenzhanova, N. R.; Burashev, G. B.; Kudaibergenov, N. Zh.; Suerbaev, Kh. A., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2016, (3), 196-201

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ammonia ,  Potassium amide
リファレンス
Cleavage of halobenzophenones by potassamide in ammonia. New routes to xanthen- and thioxanthen-9-ones
Gibson, Martin S.; Vines, S. Martin; Walthew, John W., Journal of the Chemical Society, 1975, (2), 155-60

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide
リファレンス
Reactions with 2-methylchromones
Hamed, Ashraf A.; Madkour, Hassan M. F.; Nuaimi, Ibrahim S. Al.; Hussain, Badria A., Anales de Quimica, 1994, 90(5-6), 359-64

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Palladium-catalyzed cross-methylation of haloarenes possessing active hydrogen atoms by intramolecularly stabilized dimethylindium and dimethylaluminum reagents
Jaber, Nimer; Gelman, Dmitri; Schumann, Herbert; Dechert, Sebastian; Blum, Jochanan, European Journal of Organic Chemistry, 2002, (10), 1628-1633

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Quinone ,  Potassium acetate Catalysts: N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ,  Water ;  100 °C
リファレンス
Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids
Luo, Feihua ; He, Shuhua; Gou, Quan; Chen, Jinyang; Zhang, mingzhong, Tetrahedron Letters, 2021, 84,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Poly(4-vinylpyridine) Solvents: Toluene ;  300 s, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  900 s, 120 °C; 120 °C → rt
1.3 Reagents: Amberlyst 15 Solvents: Ethanol ;  overnight, rt
リファレンス
Preparation of arene carboxylic acids via a polymer-supported Krohnke reaction
Brusotti, Gloria; Habermann, Joerg; Azzolina, Ornella; Collina, Simona, Letters in Organic Chemistry, 2006, 3(12), 943-947

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 2,4,6-Trimethylphenol ,  Sodium hydride ;  5 min, 100 °C; 100 °C → rt
1.2 2 h, 1 atm, 185 °C; 185 °C → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Carboxylation of Phenols with CO2 at Atmospheric Pressure
Luo, Junfei; Preciado, Sara; Xie, Pan; Larrosa, Igor, Chemistry - A European Journal, 2016, 22(20), 6798-6802

ごうせいかいろ 13

はんのうじょうけん
1.1 5 min, heated
リファレンス
Carboxylation of phenol, p-cresol and p-chlorophenol with sodium ethyl carbonate under microwave irradiation
Nabiev, A. M.; Dzhanzakova, B.; Zhumagazi, S. A.; Kudaibergenov, N. Zh.; Suerbaev, Kh. A., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2015, (4), 24-30

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; Gevorgyan, Vladimir, Angewandte Chemie, 2015, 54(7), 2255-2259

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Carbon dioxide ;  4 h, 10 atm, rt → 185 °C; 3 h, 10 atm, 185 °C; 185 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate
Suerbaev, Kh. A.; Chepaikin, E. G.; Kudaibergenov, N. Zh.; Zhaksylykova, G. Zh., Petroleum Chemistry, 2016, 56(7), 646-650

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Dipotassium phosphate Catalysts: Palladium diacetate ,  1,6-Dihydro-α,α-dimethyl-6-oxo-2-pyridineacetic acid Solvents: Acetonitrile ;  10 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, 25 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  25 °C
1.4 Reagents: Formic acid Solvents: Methanol ;  acidified, 25 °C
リファレンス
Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature
Li, Zhen ; Park, Han Seul; Qiao, Jennifer X.; Yeung, Kap-Sun ; Yu, Jin-Quan, Journal of the American Chemical Society, 2022, 144(39), 18109-18116

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride
リファレンス
Novel synthesis of aromatic carboxylic acids from enaminones
Loewe, Werner; Braden, Thomas, Archiv der Pharmazie (Weinheim, 1995, 328(3), 283-5

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Copper Solvents: Water
1.2 -
リファレンス
Reimer-Tiemann reaction using carbon tetrachloride
Gaonkar, A. V.; Kirtany, J. K., Indian Journal of Chemistry, 1991, (8), 800-1

5-Methylsalicylic acid Raw materials

5-Methylsalicylic acid Preparation Products

5-Methylsalicylic acid 関連文献

おすすめ記事

推奨される供給者
atkchemica
(CAS:89-56-5)5-Methylsalicylic acid
CL19408
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ